2-(4-Methoxyphenoxy)pentanal
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Overview
Description
2-(4-Methoxyphenoxy)pentanal is an organic compound with the molecular formula C12H16O3 It is characterized by the presence of a methoxyphenoxy group attached to a pentanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)pentanal typically involves the reaction of 4-methoxyphenol with pentanal under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of automated systems can reduce production costs and improve safety .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)pentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(4-Methoxyphenoxy)pentanoic acid.
Reduction: 2-(4-Methoxyphenoxy)pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenoxy)pentanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)pentanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxyphenoxy group can interact with hydrophobic pockets in biomolecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenoxy)propanoic acid
- 2-(4-Methoxyphenoxy)ethanol
- 2-(4-Methoxyphenoxy)acetic acid
Uniqueness
2-(4-Methoxyphenoxy)pentanal is unique due to its specific structural features, such as the pentanal chain and the methoxyphenoxy group.
Properties
CAS No. |
833460-87-0 |
---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)pentanal |
InChI |
InChI=1S/C12H16O3/c1-3-4-12(9-13)15-11-7-5-10(14-2)6-8-11/h5-9,12H,3-4H2,1-2H3 |
InChI Key |
JFDPQJIYAFOZEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C=O)OC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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